molecular formula C12H18N2 B6172047 1-(3-methylphenyl)-1,4-diazepane CAS No. 868063-89-2

1-(3-methylphenyl)-1,4-diazepane

Cat. No.: B6172047
CAS No.: 868063-89-2
M. Wt: 190.3
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Description

1-(3-Methylphenyl)-1,4-diazepane is a seven-membered heterocyclic compound featuring a 1,4-diazepane ring substituted at the 1-position with a 3-methylphenyl group. The 1,4-diazepane core comprises two nitrogen atoms at positions 1 and 4, conferring conformational flexibility and enabling diverse interactions with biological targets. The 3-methylphenyl substituent introduces moderate electron-donating effects and steric bulk, influencing the compound's physicochemical properties (e.g., lipophilicity) and receptor-binding specificity.

Properties

CAS No.

868063-89-2

Molecular Formula

C12H18N2

Molecular Weight

190.3

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-methylphenyl)-1,4-diazepane typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 3-methylphenylamine with 1,4-dibromobutane in the presence of a base such as sodium hydride. The reaction proceeds through nucleophilic substitution, leading to the formation of the diazepane ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to achieve high yields and purity. Continuous flow reactors and other advanced technologies may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Methylphenyl)-1,4-diazepane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced diazepane derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the diazepane ring nitrogen atoms can be substituted with different functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed:

    Oxidation: N-oxides of this compound.

    Reduction: Reduced diazepane derivatives.

    Substitution: Substituted diazepane derivatives with various functional groups.

Scientific Research Applications

1-(3-Methylphenyl)-1,4-diazepane has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(3-methylphenyl)-1,4-diazepane involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an inhibitor of certain enzymes or as an agonist/antagonist of specific receptors, thereby influencing cellular processes.

Comparison with Similar Compounds

1-(3-(Trifluoromethyl)phenyl)-1,4-diazepane (14b)

  • Structure : Meta-trifluoromethylphenyl substituent.
  • Synthesis: 53% yield via substitution of 1-bromo-3-(trifluoromethyl)benzene, purified by normal-phase chromatography .
  • Properties : The electron-withdrawing trifluoromethyl group enhances metabolic stability and may increase affinity for dopamine D3 receptors compared to the methyl group in 1-(3-methylphenyl)-1,4-diazepane .

1-(2-(Trifluoromethyl)phenyl)-1,4-diazepane (14d)

  • Structure : Ortho-trifluoromethylphenyl substituent.
  • Synthesis : 61% yield, higher than 14b, suggesting steric or electronic advantages in the reaction .

1-((4-Chlorophenyl)(phenyl)methyl)-1,4-diazepane

  • Structure : Bulky diphenylmethyl group with a para-chloro substituent.
  • Synthesis : Prepared via coupling of chlorodiphenylmethane with 1,4-diazepane, purified using alumina chromatography .
  • Properties : The chloro group enhances lipophilicity and may improve antimalarial activity, as seen in related compounds .

Heteroaromatic Substitutions

Substitution with heteroaromatic rings alters binding modes and target selectivity:

1-(Pyridin-3-yl)-1,4-diazepane (NS3531)

  • Structure : Pyridin-3-yl substituent.
  • Activity : Binds to nicotinic acetylcholine receptors (nAChRs) with a defined interaction: the diazepane ring engages the principal subunit, while the pyridine faces the complementary subunit .
  • Modifications : Ethoxy (NS3573) or phenyl (NS3570) substituents on the pyridine increase steric bulk, affecting agonist efficacy at nAChRs .

1-(3-(3-Chlorophenyl)-1H-pyrazol-4-yl)-1,4-diazepane

  • Structure : Pyrazole ring with a meta-chlorophenyl group.
  • Activity : Demonstrates high selectivity (>100-fold) for 5-HT7 serotonin receptors over other subtypes, attributed to the chloro group’s electronic effects and pyrazole’s planar geometry .

Functional Group Variations

Additional functional groups on the diazepane core or aryl ring influence pharmacological profiles:

5-(4-(2-Cyanophenyl)-1,4-diazepan-1-yl)-N-(4-(thiophen-3-yl)phenyl)pentanamide

  • Structure: Pentanamide-linked thiophenyl and cyanophenyl groups.
  • Activity: The cyanophenyl group enhances D3 receptor affinity (Ki < 10 nM), while the thiophenyl moiety improves solubility .

1-{[6-(Trifluoromethyl)-3-pyridinyl]methyl}-1,4-diazepane

  • Structure : Pyridinylmethyl substituent with a trifluoromethyl group.
  • Properties : Increased steric bulk and electron-withdrawing effects may enhance CNS penetration, as seen in related nAChR ligands .

Structural and Pharmacological Trends

Key Data Table

Compound Substituent/Position Yield Key Activity/Property Reference
This compound 3-Methylphenyl (meta) N/A N/A N/A
1-(3-(Trifluoromethyl)phenyl)-1,4-diazepane 3-CF3 (meta) 53% D3 receptor ligand
1-(2-(Trifluoromethyl)phenyl)-1,4-diazepane 2-CF3 (ortho) 61% Lower receptor affinity vs. meta-CF3
1-(Pyridin-3-yl)-1,4-diazepane Pyridin-3-yl N/A nAChR agonist
1-(3-(3-Chlorophenyl)-1H-pyrazol-4-yl)-1,4-diazepane 3-Cl-pyrazole N/A 5-HT7R selective antagonist

Critical Observations

  • Meta vs. Ortho Substitution : Meta-substituted derivatives generally exhibit higher receptor affinity due to reduced steric clash and optimal electronic interactions (e.g., 14b vs. 14d) .
  • Electron-Withdrawing Groups : Trifluoromethyl and chloro substituents enhance metabolic stability and target selectivity but may reduce solubility .
  • Heteroaromatic vs. Phenyl : Pyridine or pyrazole rings enable π-π stacking and hydrogen bonding, critical for nAChR or 5-HT7R engagement .

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